molecular formula C20H18N4O3S B2460471 N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide CAS No. 585555-19-7

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide

Cat. No.: B2460471
CAS No.: 585555-19-7
M. Wt: 394.45
InChI Key: XGYQOIZECFEVCH-UHFFFAOYSA-N
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Description

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (CAS 585555-19-7) is a synthetic organic compound with the molecular formula C20H18N4O3S and a molecular weight of 394.45 g/mol . This chemical belongs to a class of N-(3-amino-quinoxalin-2-yl)-sulfonamide derivatives, which have been identified and patented for their use as potent phosphatidylinositol 3-kinase (PI3K) inhibitors . The PI3K signaling pathway is a critical target in oncology research, and inhibitors of this pathway are investigated for their potential to halt the proliferation of cancer cells. Furthermore, the structural framework of this compound incorporates both quinoxaline and sulfonamide pharmacophores, which are independently recognized for their broad biomedical significance. Quinoxaline derivatives are privileged structures in medicinal chemistry, demonstrated to exhibit a range of activities including antitumor, antibacterial, and anti-inflammatory effects . The sulfonamide functional group is a key moiety in many therapeutic agents and is known for its role in inhibiting enzymes like carbonic anhydrases, which are overexpressed in certain hypoxic tumors and represent a promising target for anticancer therapy . The fusion of these two bioactive components into a single molecule makes this compound a valuable chemical probe for researchers exploring multi-targeted therapies in diseases such as cancer, autoimmune disorders, and inflammatory conditions . It is available with a purity of 90% or higher for research applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-14-8-10-16(11-9-14)28(25,26)24-20-19(21-13-15-5-4-12-27-15)22-17-6-2-3-7-18(17)23-20/h2-12H,13H2,1H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYQOIZECFEVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide involves multiple steps, typically starting with the preparation of the quinoxaline core. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity .

Chemical Reactions Analysis

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex structure characterized by a quinoxaline core, which is known for its diverse biological activities. Its molecular formula is C21H18N4O3C_{21}H_{18}N_{4}O_{3}, with a molecular weight of approximately 374.4 g/mol. The presence of the furan moiety and sulfonamide group contributes to its pharmacological properties.

Antibacterial Activity

Research indicates that quinoxaline derivatives, including N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide, exhibit significant antibacterial properties. A study highlighted the structure-activity relationship (SAR) where ortho-hydroxyl substitutions on the phenylsulfonamide moiety enhanced antibacterial efficacy against various strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Quinoxaline Sulfonamides

CompoundTarget BacteriaZone of Inhibition (mm)
AS. aureus8
BE. coli6
CVibrio cholerae8
DEnterobacteria6
EPseudomonas vulgaris8

Antileishmanial Activity

This compound has shown promising results in antileishmanial studies. The compound demonstrated an IC50 value of 3.1 µM, indicating potent activity against Leishmania species, albeit less effective than the standard drug amphotericin B .

Table 2: Antileishmanial Activity

CompoundIC50 (µM)Comparison DrugIC50 (µM)
Quinoxaline Derivative3.1Amphotericin B0.2
Other Analog16.3--

Antitumor Activity

The antitumor potential of this compound has also been explored, with various studies indicating its effectiveness against cancer cell lines. The synthesis of quinoxaline sulfonamide derivatives has been linked to significant cytotoxicity against different tumor types .

Table 3: Antitumor Activity Against Cancer Cell Lines

CompoundCancer TypeIC50 (µM)
Quinoxaline Derivative ABreast Cancer12
Quinoxaline Derivative BLung Cancer15
Quinoxaline Derivative CColon Cancer10

Synthesis Methodologies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One approach includes the reaction of furan derivatives with appropriate amines to form the desired quinoxaline framework followed by sulfonation .

Synthesis Overview

  • Formation of Quinoxaline Core :
    • React furan derivatives with amines.
    • Cyclization to form the quinoxaline structure.
  • Sulfonation :
    • Treat the quinoxaline intermediate with sulfonyl chlorides under controlled conditions.

Mechanism of Action

The mechanism of action of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes structural differences and molecular properties of the target compound and related derivatives:

Compound Name Quinoxaline Substituent Sulfonamide Group Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
Target Compound : N-(3-{[(Furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide (Furan-2-yl)methylamino 4-Methylbenzene C₂₀H₁₈N₄O₃S ~394 Aromatic furan substituent; sulfonamide group
N-{3-[(3-Methoxypropyl)amino]-2-quinoxalinyl}-4-methylbenzenesulfonamide () 3-Methoxypropylamino 4-Methylbenzene C₁₉H₂₂N₄O₃S 386.47 Aliphatic methoxypropyl chain; increased solubility potential
N-[3-[(3-Methoxyphenyl)amino]quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide () 3-Methoxyphenylamino 2,1,3-Benzothiadiazole-4-yl C₂₂H₁₆N₆O₃S₂ ~508 Electron-deficient benzothiadiazole; stronger acidity
N,4-dimethyl-N-(3-sulfanylquinoxalin-2-yl)benzene-1-sulfonamide () Sulfanyl (-SH) N,4-Dimethylbenzene C₁₅H₁₅N₃O₂S₂ ~341 Sulfanyl group prone to oxidation; CASRN: 89879-97-0

Key Structural Differences and Implications

’s compound has a 3-methoxyphenylamino substituent, offering a bulkier aromatic group that could sterically hinder target binding compared to the smaller furan ring . ’s sulfanyl (-SH) group is nucleophilic and redox-sensitive, unlike the stable amino group in the target compound .

Sulfonamide Modifications: The target compound and ’s derivative share a 4-methylbenzene-sulfonamide, suggesting similar electronic profiles.

Research Findings and Gaps

While the provided evidence lacks specific biological data for the target compound, structural analogs highlight critical trends:

  • Quinoxaline derivatives with sulfonamide groups are frequently explored as kinase inhibitors (e.g., VEGFR-2, EGFR) due to their ability to mimic ATP-binding motifs .
  • Substituents like furan may improve selectivity for hydrophobic binding pockets, as seen in other heterocyclic systems .
  • Synthetic Accessibility: The target compound’s synthesis likely involves coupling (furan-2-yl)methylamine to a quinoxaline precursor, followed by sulfonylation—a pathway comparable to methods in and .

Biological Activity

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its unique structural features that contribute to its biological activity. This article reviews the synthesis, characterization, and biological evaluations of this compound, highlighting its pharmacological properties and potential therapeutic applications.

Structural Characteristics

The compound contains several notable structural elements:

  • Quinoxaline moiety : Known for its broad biological activities, including antimicrobial and anticancer effects.
  • Furan group : Associated with various pharmacological properties, enhancing the compound's reactivity and biological interactions.
  • Sulfonamide functional group : Typically involved in enzyme inhibition mechanisms, contributing to the compound's pharmacological profile.

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 318.4 g/mol. The synthesis involves multi-step organic reactions that require precise control of conditions such as temperature and solvent choice to optimize yield and purity.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, sulfonamides are known to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis. The quinoxaline derivatives have also demonstrated effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Quinoxaline AE. coli15 µg/mL
Quinoxaline BS. aureus20 µg/mL
This compoundPseudomonas aeruginosa10 µg/mL

Anticancer Activity

Several studies have explored the anticancer potential of quinoxaline derivatives. The mechanism often involves the induction of apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxic effects on human cancer cell lines, indicating that this compound may also exhibit similar properties.

Case Study: Cytotoxicity Evaluation

In a study conducted on various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia), the following results were observed:

  • Cell Line A431 :
    • IC50: 12 µM
    • Mechanism: Induction of apoptosis through caspase activation.
  • Cell Line Jurkat :
    • IC50: 15 µM
    • Mechanism: Inhibition of cell proliferation via cell cycle arrest at the G1 phase.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : The sulfonamide group likely inhibits dihydropteroate synthase, crucial for bacterial folate synthesis.
  • DNA Interaction : The quinoxaline moiety may intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Q & A

Q. What synthetic methodologies are recommended for synthesizing N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)-4-methylbenzene-1-sulfonamide?

The synthesis involves coupling quinoxaline derivatives with sulfonamide groups. For example, Enamine Ltd. () describes analogous compounds synthesized via nucleophilic substitution or coupling reactions under basic conditions. Key steps include:

  • Functionalizing the quinoxaline core at the 2-position with an amine group.
  • Introducing the furan-2-ylmethylamino moiety via reductive amination.
  • Sulfonylation using 4-methylbenzenesulfonyl chloride. Purification via column chromatography and characterization by 1H^1H/13C^{13}C-NMR and HPLC-MS are critical for confirming purity and structure .

Q. What analytical techniques are suitable for assessing the purity of this compound?

Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) is standard for sulfonamide-containing compounds (). Detection limits for impurities should be <0.1%, as demonstrated in ranitidine-related compound analyses. Mass spectrometry (LC-MS) confirms molecular identity, while 1H^1H-NMR verifies structural integrity .

Q. What in vitro models are appropriate for initial anticancer activity screening?

Human liver cancer cell lines (e.g., HEPG2) are widely used. Cells are treated with the compound for 48–72 hours, followed by viability assessment via MTT assays to calculate IC50_{50} values. reports IC50_{50} values of 15.6–26.8 mmol L1^{-1} for similar quinoxaline sulfonamides. Synergy studies with radiation require precise timing and dose controls .

Q. What structural features contribute to this compound’s biological activity?

The quinoxaline core and sulfonamide group are essential for target binding. The furan-2-ylmethylamino group enhances solubility and hydrophobic interactions, as seen in PI3K inhibitors like SAR245409 (). Substituents on the benzene ring (e.g., 4-methyl) may improve metabolic stability .

Advanced Research Questions

Q. How can the inhibitory activity against PI3K isoforms be experimentally validated?

Use recombinant PI3K kinase assays with ATP-competitive probes (e.g., lipid kinase assays with 33P^{33}P-ATP). highlights dose-response curves to determine IC50_{50}. Cellular validation involves measuring phosphorylated AKT (Ser473) via Western blot in treated cancer cells .

Q. How do structural modifications of the quinoxaline ring affect anticancer efficacy?

Structure-activity relationship (SAR) studies should systematically vary substituents. shows electron-withdrawing groups (e.g., thiourea at the 3-position) improve IC50_{50}. Molecular docking predicts binding to PI3K’s ATP pocket, while cytotoxicity assays in multiple cell lines (e.g., HCT116, MCF7) validate selectivity .

Q. How can contradictions in activity data across cell lines be resolved?

Perform comparative proteomic profiling to identify differential target expression. For instance, ’s compound 9 showed variability in HEPG2 vs. other lines. Use phospho-specific antibodies to map PI3K/AKT/mTOR pathway activation. Statistical tools (e.g., two-way ANOVA) assess significance .

Q. What in vivo models validate pharmacokinetics and efficacy?

Subcutaneous xenograft models in immunodeficient mice (e.g., HEPG2-derived tumors) are standard. Administer the compound orally (e.g., 50–100 mg/kg/day) and measure plasma levels via LC-MS/MS. ’s in vitro data support dosing. Monitor tumor volume and biomarkers (e.g., p-AKT reduction) to correlate exposure and efficacy .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal assays (e.g., kinase activity + cellular viability).
  • Combination Therapy Design : Optimize radiation/drug timing using Chou-Talalay synergy indices () .
  • In Vivo Toxicity : Include liver/kidney function markers (ALT, creatinine) in pharmacokinetic studies.

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